

A Comparative Guide to the Pharmacokinetics of Albendazole and Its Metabolites

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Compound of Interest

Compound Name: *Albendazole sulfone-d3*

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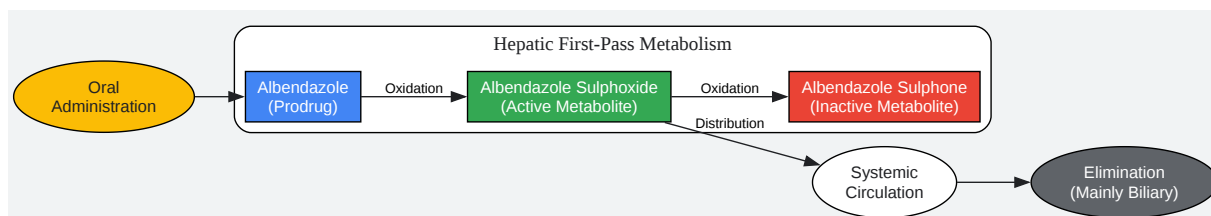
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of albendazole and its primary metabolites. The data presented is compiled from various studies to offer insights into the drug's behavior under different physiological conditions, in various species, and with different formulations.

Metabolic Pathway of Albendazole

Upon oral administration, albendazole, a broad-spectrum anthelmintic, exhibits low aqueous solubility and is poorly absorbed from the gastrointestinal tract.^[1] It is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver.^[2] The parent compound's concentrations in plasma are often negligible or undetectable.^{[1][3]}

The primary metabolic pathway involves the oxidation of albendazole to its pharmacologically active metabolite, albendazole sulphoxide (also known as ricobendazole).^{[4][5]} This conversion is so rapid that the systemic anthelmintic activity is primarily attributed to albendazole sulphoxide.^[1] This active metabolite is further metabolized, mainly through oxidation, to the inactive albendazole sulphone.^{[3][4][5]} Biliary excretion is a significant route of elimination for albendazole sulphoxide, while less than 1% of the dose is recovered in the urine as albendazole sulphoxide.^{[1][3][4]}



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Metabolic pathway of albendazole.

Comparative Pharmacokinetic Data

The systemic exposure to albendazole's active metabolite can vary significantly based on several factors. The following tables summarize key pharmacokinetic parameters from comparative studies.

Table 1: Effect of Food on Pharmacokinetics of Albendazole Metabolites in Humans (400 mg Dose)

Parameter	Analyte	Low-Fat Breakfast	High-Fat Breakfast	Fold Increase
C _{max} (ng/mL)	Albendazole	25.1 ± 16.5	151.3 ± 110.1	~6.0x
Albendazole Sulphoxide	321.1 ± 104.9	838.1 ± 228.8	~2.6x	
AUC (ng·h/mL)	Albendazole	100.2 ± 60.1	639.1 ± 467.2	~6.4x
Albendazole Sulphoxide	2580.8 ± 828.3	6479.2 ± 1746.5	~2.5x	
T _{max} (h)	Albendazole	4.1 ± 1.2	4.8 ± 1.5	-
Albendazole Sulphoxide	4.3 ± 1.1	5.6 ± 1.5	-	

Data extracted from a study in healthy volunteers.^[6] Values are presented as mean \pm standard deviation. Co-administration with a fatty meal enhances the bioavailability of albendazole by up to 5-fold on average.^{[1][3]}

Table 2: Comparative Pharmacokinetics of Albendazole Sulphoxide (5 mg/kg, IV Administration)

Parameter	Sheep	Goats
AUC ($\mu\text{g}\cdot\text{h/mL}$)	35.1 \pm 3.4	18.2 \pm 1.1
$t_{1/2}$ (h)	7.7 \pm 0.9	3.7 \pm 0.3
MRT (h)	9.8 \pm 1.0	4.6 \pm 0.3

Data from a comparative study in sheep and goats.^[7] Values are presented as mean \pm standard deviation. MRT: Mean Residence Time.

Table 3: Pharmacokinetic Parameters in Hookworm-Infected Adolescents (400 mg Dose)

Analyte	C _{max} (ng/mL)	T _{max} (h)	$t_{1/2}$ (h)
Albendazole	12.5 - 26.5	~2	~1.5
Albendazole Sulphoxide	288 - 380	~4	~7 - 8
Albendazole Sulphone	14 - 22	~4	~7 - 8

Data represents ranges or approximate values observed across different blood sampling matrices (plasma, blood, DBS, Mitra).^{[8][9]}

Factors Influencing Albendazole Pharmacokinetics

Marked variation in the pharmacokinetics of albendazole and its active metabolite, albendazole sulphoxide, has been observed.^[10] This variability can impact therapeutic success.^[10]

- Food Intake: Co-administration with a fatty meal significantly increases the systemic availability of albendazole sulphoxide.^{[10][11]} This is thought to be due to the drug's

lipophilic nature.[2]

- Age: The half-life of albendazole sulphoxide has been shown to vary with age, with children having a shorter half-life (e.g., 7.6 hours in children under 18) compared to adults (12.4 hours).[10]
- Disease State: Infections such as echinococcosis and neurocysticercosis can alter the pharmacokinetic profile of albendazole sulphoxide when compared to healthy individuals.[10][11] For instance, echinococcosis has been associated with increased bioavailability and peak plasma concentrations.[11]
- Drug Interactions:
 - Inhibitors: Cimetidine and grapefruit juice can increase the concentration of albendazole by inhibiting its metabolism.[12][13]
 - Inducers: Drugs like carbamazepine, phenytoin, and phenobarbital can lower the plasma concentration of albendazole sulphoxide by inducing CYP450 enzymes.[12][13]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are generalized protocols representative of those used in pharmacokinetic studies of albendazole.

Drug Administration and Sample Collection

- Study Design: Studies are often designed as single-dose, randomized, crossover trials.[14]
- Subjects: Healthy volunteers or specific patient populations (e.g., those with parasitic infections) are enrolled.[6][9][15] Animal studies have utilized species such as sheep and goats.[7][16]
- Administration: Albendazole is administered orally, typically as a tablet or suspension, often after a standardized meal (e.g., high-fat or low-fat) or a period of fasting.[1][6]
- Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., jugular vein in animals, antecubital vein in humans) at predetermined time points before and up to 72 hours

or more after drug administration.[7][14] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

- Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[17]

Bioanalytical Methods

- Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying albendazole and its metabolites in plasma.[5][9][15][18]
- Sample Preparation: A liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction is performed to isolate the analytes from the plasma matrix.[18] An internal standard (e.g., a deuterated version of albendazole) is added before extraction to ensure accuracy.[9][18]
- Chromatography: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is used to separate albendazole, albendazole sulfoxide, and albendazole sulphone.[19]
- Detection: The separated compounds are detected by a UV detector or a mass spectrometer. LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[9]
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and elimination half-life (t_{1/2}).[14]

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